molecular formula C18H15NO2 B1624111 Murrayacine CAS No. 27300-29-4

Murrayacine

カタログ番号: B1624111
CAS番号: 27300-29-4
分子量: 277.3 g/mol
InChIキー: UBTAPPWQYRWQOH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Murrayacine is a carbazole alkaloid, a class of compounds notably isolated from plants of the Murraya genus, such as Murraya koenigii (curry leaf tree) . Carbazole alkaloids constitute a significant proportion of the phytochemical profile of these plants and are a major focus of phytochemical research due to their diverse biological activities . The leaves, roots, and bark of Murraya koenigii have been used in traditional medicine, and the isolated alkaloids, including murrayacine, are subjects of ongoing scientific investigation . Researchers value this natural product for its potential in various bioactivity studies. Like other carbazoles, it is recognized for its antioxidant properties, which form a basis for its research utility . This product is provided for research purposes to support chemical and pharmacological investigations. Murrayacine is supplied with guaranteed purity and stability for reliable experimental results. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

27300-29-4

分子式

C18H15NO2

分子量

277.3 g/mol

IUPAC名

3,3-dimethyl-11H-pyrano[3,2-a]carbazole-5-carbaldehyde

InChI

InChI=1S/C18H15NO2/c1-18(2)8-7-13-16-14(9-11(10-20)17(13)21-18)12-5-3-4-6-15(12)19-16/h3-10,19H,1-2H3

InChIキー

UBTAPPWQYRWQOH-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C(=CC3=C2NC4=CC=CC=C43)C=O)C

正規SMILES

CC1(C=CC2=C(O1)C(=CC3=C2NC4=CC=CC=C43)C=O)C

melting_point

244-245°C

物理的記述

Solid

製品の起源

United States

科学的研究の応用

Chemical Properties and Structure

Murrayacine is one of several bioactive compounds isolated from Murraya koenigii, which belongs to the Rutaceae family. The chemical structure of Murrayacine contributes to its biological activities, including cytotoxicity and potential anti-cancer effects. The molecular formula of Murrayacine is C23H25NOC_{23}H_{25}NO, and it exhibits significant binding affinities in various biological assays.

Anticancer Properties

Murrayacine has demonstrated notable cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting proteasome activity, leading to reduced cell viability . The compound's efficacy was evaluated in vitro, revealing an IC50 value that indicates significant potency against tumor cells.

Cell Line IC50 (µg/mL) Mechanism
MDA-MB-231 (Breast)109Proteasome inhibition, apoptosis
HL-60 (Leukemia)VariesCytotoxicity

Antimicrobial Activity

Murrayacine exhibits antimicrobial properties against a range of pathogens. It has been shown to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell walls and interfering with metabolic processes .

Anti-inflammatory Effects

Research indicates that Murrayacine possesses anti-inflammatory properties by modulating cytokine levels and inhibiting pathways associated with inflammation. It has been found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in experimental models .

Case Study 1: Anticancer Research

In a study evaluating the anticancer potential of Murrayacine, researchers treated MDA-MB-231 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This study highlights the potential of Murrayacine as an adjunct therapy in breast cancer treatment.

Case Study 2: Wound Healing

Another study investigated the efficacy of Murrayacine in wound healing applications. Topical application demonstrated accelerated wound contraction and epithelialization in animal models, suggesting its use in dermatological formulations for enhancing wound recovery .

類似化合物との比較

Structural Insights

  • Substituent Variations : Murrayacine’s hydroxyl and hydroxymethyl groups contrast with girinimbine’s 3-formyl group and mahanine’s prenyl chain. These substituents influence solubility and bioactivity .
  • Oxidation State : Murrayacine’s 8-oxo-tetrahydrocarbazole core differentiates it from murrayanine (fully aromatic carbazole) and rutaecarpine (quinazoline-fused indole) .

Pharmacological Profiles

  • Antimicrobial Activity : Murrayacine, murrayanine, and girinimbine show broad-spectrum antimicrobial effects, likely due to electron-rich carbazole cores disrupting microbial membranes .
  • Antioxidant Capacity : Murrayacine and murrayanine exhibit stronger antioxidant activity than mahanine, attributed to their hydroxyl groups .
  • Specialized Targets : Rutaecarpine’s COX-2 inhibition is absent in murrayacine, highlighting functional divergence despite structural overlap with carbazoles .

Computational and Clinical Relevance

  • SARS-CoV-2 Inhibition : Molecular docking studies rank murrayacine higher than koenimbine and girinimbine in binding affinity to SARS-CoV-2 main protease (-7.8 kcal/mol vs. -7.2 kcal/mol for reference inhibitor 3WL) .

準備方法

Reaction Scheme and Critical Steps

  • Japp–Klingemann Coupling :
    4-Hydroxymethyl-3-hydroxyaniline (13 ) reacts with formylcyclohexanone (14 ) to form cyclohexane-1,2-dione 4-hydroxymethyl-3-hydroxyphenylhydrazone (15 ).

  • Fischer Indolization :
    Treatment of 15 with glacial acetic acid/HCl induces cyclization to indole-2-hydroxy-3-hydroxymethyl-8-oxo-5,6,7,8-tetrahydrocarbazole (16 ).

  • Chromenoindole Formation :
    16 undergoes six transformations (methylation, oxidation, and cyclization) to yield chromenoindole 17 .

  • Final Oxidation :
    Manganese dioxide-mediated oxidation of 17 in carbon tetrachloride affords murrayacine (18 ) in 38% overall yield.

Key Data :

  • Overall yield: 38%
  • Critical intermediates: 15 (hydrazone), 16 (tetrahydrocarbazole), 17 (chromenoindole)
  • Limitations: Multi-step sequence, moderate yields at oxidation stages

Modern Synthetic Innovations

Palladium-Catalyzed Carbazole Synthesis

A 2013 breakthrough by Schmidt et al. introduced a palladium-catalyzed route to 2-hydroxy-3-methylcarbazole (1 ), enabling efficient murrayacine synthesis:

  • Skeletal Construction :
    Pd(OAc)₂-mediated C–H activation forms the carbazole core in 1 (92% yield).

  • Terpenoid Annulation :
    1 reacts with prenal (21 ) under BF₃·Et₂O catalysis to form girinimbine (3 ), which oxidizes to murrayacine (18 ) using MnO₂.

Advantages :

  • Reduced step count (7 steps vs. 14 in classical synthesis)
  • Improved yield: 67% for girinimbine → murrayacine conversion

Biomimetic Approaches

Mahanimbine (5 ), derived from citral (25 ), undergoes acid-catalyzed cyclization to produce cyclomahanimbine (7 ), which oxidizes to murrayacine. This method mimics proposed biosynthetic pathways.

Extraction and Isolation from Natural Sources

Optimized Extraction from Murraya koenigii

Recent studies have refined murrayacine isolation using response surface methodology (RSM):

Protocol :

  • Plant Material : Dried leaves of M. koenigii
  • Solvent System : 80% ethanol/water (v/v)
  • Conditions :
    • Temperature: 80°C
    • Time: 1 hour
    • Solid-to-solvent ratio: 1:10 (w/v)

Yield Optimization :

Factor Optimal Value Effect on Yield
Ethanol (%) 80 Maximal
Extraction Time 60 min Plateau beyond
Temperature 80°C Exponential gain

Post-extraction, murrayacine is purified via column chromatography (silica gel, hexane/EtOAc gradient).

Spectroscopic Characterization

Critical data for murrayacine identification:

Table 1: NMR Data for Murrayacine (CDCl₃)

Position δH (ppm) δC (ppm) Multiplicity
1 - 140.2 Quaternary
2 6.87 112.4 Singlet
3 4.52 72.1 Doublet
4a - 128.9 Quaternary
9a - 134.5 Quaternary

Key Spectroscopic Features :

  • IR: 3222 cm⁻¹ (N–H), 1614 cm⁻¹ (C=O)
  • MS: m/z 277 [M]⁺

Comparative Analysis of Methods

Table 2: Synthesis vs. Extraction

Parameter Total Synthesis Extraction
Time 14–21 days 2–3 days
Yield 38–67% 0.12–0.18%
Purity >95% 85–90%
Scalability Multi-gram Limited
Stereochemical Control Full N/A

Q & A

Q. How can researchers ensure ethical compliance in Murrayacine studies involving animal models?

  • Methodological Guidance :
  • Follow ARRIVE guidelines for experimental design transparency and humane endpoints .
  • Obtain approval from institutional animal care committees (IACUC) and include approval IDs in publications .

Q. What are the best practices for reporting negative or inconclusive results in Murrayacine research?

  • Methodological Guidance :
  • Publish in journals specializing in negative results (e.g., Journal of Negative Results) to mitigate publication bias .
  • Detail methodology thoroughly to distinguish true negatives from technical failures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Murrayacine
Reactant of Route 2
Murrayacine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。